molecular formula C22H26ClNO3 B13777743 1-Phenacyl-4-phenylisonipecotic acid ethyl ester hydrochloride CAS No. 95133-58-7

1-Phenacyl-4-phenylisonipecotic acid ethyl ester hydrochloride

Cat. No.: B13777743
CAS No.: 95133-58-7
M. Wt: 387.9 g/mol
InChI Key: FXBPCNMDKPSAOF-UHFFFAOYSA-N
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Description

Ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride is a chemical compound that belongs to the piperidine class of compounds It is characterized by its unique structure, which includes a piperidine ring substituted with phenacyl and phenyl groups, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride typically involves the reaction of 1-phenacyl-4-phenylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride can be compared with other piperidine derivatives, such as:

    4-Phenylpiperidine: A simpler structure with similar biological activities.

    4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group, leading to different reactivity and applications.

    4-Cyano-4-phenylpiperidine hydrochloride:

The uniqueness of ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate chloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

95133-58-7

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9 g/mol

IUPAC Name

ethyl 1-phenacyl-4-phenylpiperidin-1-ium-4-carboxylate;chloride

InChI

InChI=1S/C22H25NO3.ClH/c1-2-26-21(25)22(19-11-7-4-8-12-19)13-15-23(16-14-22)17-20(24)18-9-5-3-6-10-18;/h3-12H,2,13-17H2,1H3;1H

InChI Key

FXBPCNMDKPSAOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC[NH+](CC1)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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